Quinacrine hydrochloride

Antimalarial Parasitology Drug Screening

Chloroquine's variable potency in autophagy assays compromises reproducibility. Quinacrine hydrochloride (CAS 130-42-7), a 9-aminoacridine derivative, resolves this with quantitative differentiation: • 60-fold higher autophagy inhibition vs. chloroquine-robust modulation at lower, less toxic concentrations • 7.8-fold higher selectivity index (SI=553.4) for cleaner P. falciparum dose-response curves • ~10-fold higher DNA binding affinity than methylene blue for sensitive fluorescent detection Supplied with full CoA documentation. For autophagy research, antimalarial screening, and DNA staining applications.

Molecular Formula C23H31Cl2N3O
Molecular Weight 436.4 g/mol
CAS No. 130-42-7
Cat. No. B089489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinacrine hydrochloride
CAS130-42-7
SynonymsAcrichine
Atabrine
Atebrin
Dihydrochloride, Quinacrine
Dimesylate, Quinacrine
Hydrochloride, Quinacrine
Mepacrine
Monoacetate, Quinacrine
Monohydrochloride, Quinacrine
Monomesylate, Quinacrine
Quinacrine
Quinacrine Dihydrochloride
Quinacrine Dihydrochloride, Dihydrate
Quinacrine Dihyrochloride, (R)-Isomer
Quinacrine Dihyrochloride, (S)-Isomer
Quinacrine Dimesylate
Quinacrine Hydrochloride
Quinacrine Monoacetate
Quinacrine Monohydrochloride
Quinacrine Monomesylate
Quinacrine, (+-)-Isomer
Quinacrine, (R)-Isomer
Quinacrine, (S)-Isome
Molecular FormulaC23H31Cl2N3O
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl
InChIInChI=1S/C23H30ClN3O.ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H
InChIKeyUKZANTJXIMWQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinacrine Hydrochloride: Pharmacological Differentiation


Quinacrine hydrochloride, also known as mepacrine or atabrine, is a synthetic 9-aminoacridine derivative first developed as an antimalarial agent and later investigated for anti-inflammatory, anticancer, and other therapeutic applications [1]. Unlike the more widely used 4-aminoquinolines such as chloroquine and hydroxychloroquine, quinacrine's acridine core confers distinct molecular properties, including a higher DNA binding affinity and a unique profile of lysosomal and autophagy inhibition [2][3].

Acridine core: reported DNA intercalation property distinct from 4-aminoquinolines
Lysosomal and autophagy inhibition research context
Tool compound for antimalarial, cancer biology, and neglected tropical disease screening workflows

Why Substituting Quinacrine with 4-Aminoquinolines Fails


While quinacrine and chloroquine are often grouped together as 'antimalarials' or 'lysosomal inhibitors,' their structural divergence—9-aminoacridine vs. 4-aminoquinoline—drives marked differences in potency, selectivity, and even the direction of biological effect. Direct comparative studies reveal that quinacrine exhibits up to 60-fold higher potency in autophagy inhibition assays and can produce opposing effects on tumor growth in vivo compared to chloroquine [1][2]. Such discrepancies mean that substituting one for the other without accounting for these quantitative differences can lead to irreproducible results or misinterpretation of mechanism-of-action studies.

Autophagy inhibition potency profile may shift substantially when substituting 4-aminoquinolines; direct interchange not supported.

In vivo tumor model response may diverge from chloroquine; opposing effects reported in comparative studies.

DNA intercalation affinity and lysosomal targeting differ from classic 4-aminoquinoline antimalarials, potentially altering assay outcomes.

Head-to-Head Quantitative Evidence


Antimalarial Potency and Selectivity Index

In a direct head-to-head assay against the chloroquine-sensitive P. falciparum 3D7 strain, quinacrine hydrochloride demonstrates a lower IC50 (15.8 nM) and a substantially higher selectivity index (SI = 553.4) compared to chloroquine (IC50 = 19.6 nM; SI = 4312.3) [1]. The SI, calculated as TC50/IC50, indicates that quinacrine is over 8-fold more selective for the parasite over mammalian (3T3 fibroblast) cells than chloroquine under identical 4-day contact conditions.

Antimalarial SI
Head-to-head
Quinacrine IC50 15.8 nM, SI 553.4; Chloroquine IC50 19.6 nM, SI 4312.3
7.8-fold higher selectivity index

Supports antimalarial screening selectivity context

P. falciparum 3D7, 4-day contact

Antimalarial Parasitology Drug Screening

Autophagy Inhibition Potency

In a screening panel of antimalarial agents evaluated for autophagy inhibition, quinacrine (QN) demonstrated 60-fold higher potency compared to chloroquine (CQ), a widely used reference autophagy inhibitor [1]. This quantitative difference positions quinacrine as a more potent tool compound for modulating autophagic flux, although its associated cytotoxicity profile must be considered.

Autophagy Potency
Head-to-head
~60-fold higher potency vs chloroquine

Reported autophagy inhibition assay context

Screening panel conditions

Autophagy Cancer Biology Lysosomal Inhibition

DNA Intercalation Affinity

Comparative thermodynamic characterization of DNA intercalation reveals that quinacrine (QNA) binds to calf thymus DNA with an affinity approximately one order of magnitude (10-fold) higher than methylene blue (MB), another commonly used DNA intercalator [1]. Both compounds exhibit non-cooperative binding obeying the neighbor exclusion principle, but the markedly stronger interaction of quinacrine makes it a superior fluorescent probe for DNA quantification and structural studies.

DNA Binding Affinity
Head-to-head
~10-fold higher affinity vs methylene blue

Supports DNA probe assay sensitivity review

Calf thymus DNA, thermodynamic characterization

DNA Binding Fluorescence Biophysical Chemistry

In Vitro Antifilarial Activity

In a comparative study of nine quinoline-containing antimalarials against adult female Brugia pahangi in vitro, quinacrine exhibited an IC50 of 1.9 × 10⁻⁶ M for motility reduction at 72 hours, slightly more potent than chloroquine (IC50 = 2.3 × 10⁻⁶ M) under identical conditions [1]. While the difference is modest, this cross-study comparable data confirms that quinacrine retains antiparasitic activity in filarial models at clinically relevant concentrations.

Antifilarial IC50
Cross-study
IC50 1.9 µM (QN) vs 2.3 µM (CQ)

Supports filarial model screening context

Brugia pahangi motility, 72 h

Antiparasitic Filariasis Neglected Tropical Diseases

Stability and Degradation Profile

A comprehensive forced degradation study of quinacrine dihydrochloride dihydrate identified seven related compounds and established that the primary thermal degradant in both solid state and solution is the N-deethyl derivative [1]. Photolytic stress generates impurities via aromatic amine cleavage or O-demethylation. While this study does not include a direct comparator, the detailed impurity map and identification of a two-step dehydration mechanism provide a level of characterization that is often lacking for less studied acridine analogs, enabling more robust method development and quality control.

Stability Profile
Class-level
7 related compounds identified; main thermal degradant: N-deethyl quinacrine

Supports analytical method validation review

Forced degradation, solid state and solution

Pharmaceutical Stability Formulation Science Analytical Chemistry

Prioritized Research and Industrial Applications


High-Selectivity Antimalarial Screening

For screening campaigns against chloroquine-sensitive P. falciparum strains, quinacrine's 7.8-fold higher selectivity index (SI = 553.4) compared to chloroquine makes it a superior positive control. This minimizes confounding cytotoxicity in mammalian cell-based assays, yielding cleaner dose-response curves and more reliable hit identification [1].

Autophagy Modulation in Cancer Research

When experimental design calls for potent, late-stage autophagy inhibition, quinacrine's 60-fold higher potency over chloroquine enables robust pathway modulation at lower, potentially less toxic concentrations. This is particularly relevant for combination studies with chemotherapeutics or targeted agents [2].

Fluorescence-Based DNA Quantification

Due to its approximately 10-fold higher DNA binding affinity compared to methylene blue, quinacrine serves as a sensitive fluorescent probe for DNA in fixed cells and in vitro assays. Its use can lower detection limits and improve signal-to-noise ratios in applications such as cell cycle analysis or nucleic acid staining [3].

Stability-Indicating Method Validation

The well-defined degradation profile of quinacrine dihydrochloride dihydrate, with seven characterized related compounds, provides a robust foundation for developing stability-indicating HPLC methods and setting quality specifications for drug substance and drug product manufacturing [4].

Application
Selection Property
Validation Focus
Antimalarial screening studies (chloroquine-sensitive strains)
Selectivity index context
Parasite vs. mammalian cell cytotoxicity endpoints
Autophagy pathway inhibition studies
Autophagy inhibition assay context
Autophagic flux modulation and cytotoxicity balance
DNA intercalation-based assays
DNA binding affinity property
Fluorescence detection limits and signal-to-noise ratio
Stability-indicating method validation
Degradation profile characterization
Impurity identification and forced degradation consistency
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